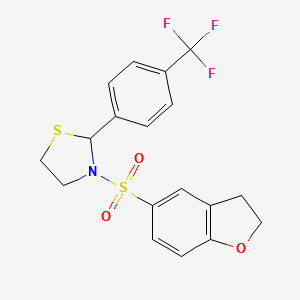

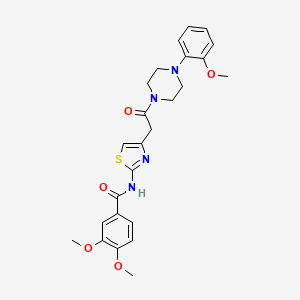

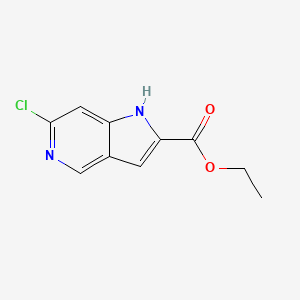

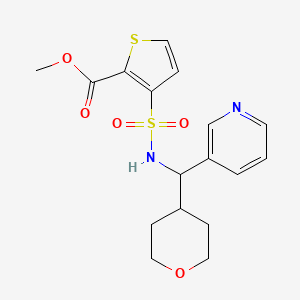

![molecular formula C25H25N3O4S2 B2378726 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 391876-58-7](/img/structure/B2378726.png)

2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound with notable applications in the fields of chemistry, biology, and medicine. Its structure features a unique combination of sulfonamide and benzothiophene moieties, which contribute to its distinctive chemical properties and reactivity.

Mechanism of Action

Target of Action

The primary target of this compound is the Aldo-Keto Reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .

Mode of Action

The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Pharmacokinetics

The compound has shown good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps:

Isoquinoline Derivative Preparation:

Benzothiophene Formation: : Utilizing a sequence of cyclization reactions to construct the tetrahydrobenzo[b]thiophene core.

Amidation: : Combining the sulfonyl isoquinoline derivative with the benzothiophene core through amidation reactions, often involving coupling agents like EDCI or HATU.

Final Purification: : Chromatography methods like HPLC are used to purify the final product.

Industrial Production Methods

Scaling up the production for industrial purposes usually involves optimizing each step to improve yield and reduce costs. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, often resulting in sulfoxide or sulfone derivatives.

Reduction: : Reduction can lead to the formation of reduced isoquinoline or benzothiophene rings.

Substitution: : Electrophilic or nucleophilic substitutions can modify the sulfonamide or benzothiophene rings.

Common Reagents and Conditions

Oxidizing Agents: : Such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).

Reducing Agents: : Including lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with palladium catalysts.

Substitution Reagents: : Like alkyl halides for nucleophilic substitution or Lewis acids for electrophilic substitution.

Major Products Formed

Oxidation and reduction typically produce functionalized derivatives, while substitution reactions yield a variety of substituted benzamido and tetrahydrobenzo[b]thiophene compounds.

Scientific Research Applications

Chemistry

Catalysis: : This compound can act as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of various transformations.

Biology

Enzyme Inhibition: : The sulfonamide moiety makes it a potent inhibitor of certain enzymes, playing roles in metabolic pathways.

Medicine

Drug Development: : Due to its enzyme inhibition properties, it's investigated as a potential therapeutic agent for diseases like cancer or bacterial infections.

Industry

Material Science: : Utilized in the development of new materials with specific electronic or photonic properties.

Comparison with Similar Compounds

Similar Compounds

Sulfonamide Derivatives: : Other sulfonamide-based compounds, like sulfa drugs, share similar enzyme inhibition properties.

Benzothiophene Compounds: : Structurally similar benzothiophenes are used in pharmaceuticals and materials science.

Uniqueness

What sets 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide apart is its combined structure, which provides a unique set of chemical properties, making it versatile in various scientific applications.

This compound stands out for its potential across multiple disciplines, showcasing the fascinating intersection of organic chemistry, biology, and material science. What specific applications or details are you most intrigued by?

Properties

IUPAC Name |

2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O4S2/c26-23(29)22-20-7-3-4-8-21(20)33-25(22)27-24(30)17-9-11-19(12-10-17)34(31,32)28-14-13-16-5-1-2-6-18(16)15-28/h1-2,5-6,9-12H,3-4,7-8,13-15H2,(H2,26,29)(H,27,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPDRXROKSLFTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2378643.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2378646.png)

![N-tert-butyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2378649.png)

![1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine](/img/structure/B2378651.png)

![9-(4-fluorophenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2378659.png)

![5-methyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2378664.png)

![5-(4-bromo-2-fluorobenzyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2378665.png)